(1R)-1-phenylethane-1-sulfonamide
Description
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Structure
3D Structure
Properties
CAS No. |
150850-07-0 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(1R)-1-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m1/s1 |
InChI Key |
SPSQEKCXVRMSBW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
The Significance of Chiral Sulfonamides in Synthetic Chemistry
Chiral sulfonamides are a class of organic compounds that feature a sulfonamide group attached to a chiral scaffold. Their importance in synthetic chemistry is multifaceted. The sulfonamide group is a robust and stable functional group that is generally unreactive under a wide range of reaction conditions. This stability allows for the introduction of the chiral element early in a synthetic sequence and its retention through multiple subsequent steps.
Furthermore, the stereogenic center within the chiral sulfonamide can effectively bias the approach of reagents to a prochiral center in the substrate, leading to the preferential formation of one diastereomer over the other. This diastereoselective control is the foundation of their utility as chiral auxiliaries. The auxiliary can be readily removed at a later stage to reveal the desired enantiomerically enriched product, and the auxiliary itself can often be recovered and recycled, adding to the economic and environmental viability of the process. The applications of chiral sulfonamides are extensive and include their use in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions.
Historical Context of 1r 1 Phenylethane 1 Sulfonamide in Stereoselective Transformations
The development and application of (1R)-1-phenylethane-1-sulfonamide are intrinsically linked to the broader history of its parent amine, (1R)-1-phenylethylamine (α-PEA). Chiral α-PEA, available in both enantiomeric forms, has long been recognized as a "privileged chiral inducer and auxiliary" due to its commercial availability, low cost, and effectiveness in a multitude of asymmetric syntheses. nih.gov Its use as a resolving agent for racemic mixtures and as a chiral auxiliary dates back to the early 20th century.
The extension of the utility of α-PEA to the corresponding sulfonamide provided chemists with a more robust chiral handle. The synthesis of this compound is typically achieved by the reaction of (1R)-1-phenylethylamine with a sulfonyl chloride. This straightforward preparation has made it an accessible tool for synthetic chemists. Historically, its applications have been in academic research settings to explore new stereoselective methodologies. For instance, derivatives of 1-amino-2-phenylethane have been synthesized as sulfonamides to explore their potential as enzyme inhibitors, highlighting the interest in the biological activity of such chiral scaffolds. researchgate.net
Scope and Research Trajectories of the Compound in Academic Discourses
Classical Approaches to Sulfonamide Formation
Traditional methods for the synthesis of sulfonamides have long relied on the robust reaction between sulfonyl chlorides and amines. These methods are well-established and widely used for their reliability and the ready availability of starting materials. nih.gov
Amidation of Sulfonyl Chlorides with Chiral Amines
The most direct and classical method for the synthesis of chiral sulfonamides involves the nucleophilic substitution reaction between a sulfonyl chloride and a chiral amine. nih.gov For the synthesis of a compound like this compound, this would typically involve the reaction of a suitable sulfonyl chloride with the commercially available (R)-1-phenylethylamine. mdpi.comresearchgate.net This reaction proceeds under mild conditions and generally affords the desired sulfonamide in good yield. nih.gov The stereochemical integrity of the chiral amine is typically maintained throughout the reaction.
The general reaction is as follows:
R-SO₂Cl + (R)-R'NH₂ → (R)-R'NHSO₂R + HCl
This method's prevalence stems from its simplicity and the vast commercial availability of diverse sulfonyl chlorides and chiral amines. nih.govnih.gov
Reactions Involving N-Silylamines
An important modification of the classical amidation involves the use of N-silylated amines. N-silylamines react with sulfonyl chlorides to produce sulfonamides in high yields. nih.govresearchgate.netacs.org This method can be advantageous as the byproduct, a silyl (B83357) chloride, is volatile and easily removed, simplifying purification. The reaction can often be performed without a solvent. nih.govresearchgate.net The process involves an addition-elimination mechanism and is generally more efficient with sulfonyl chlorides compared to sulfonyl fluorides. nih.govresearchgate.netacs.org
The reaction with an N-silylamine can be represented as:
R-SO₂Cl + (R)-R'NHSi(CH₃)₃ → (R)-R'NHSO₂R + (CH₃)₃SiCl
This approach is versatile, allowing for the preparation of a wide range of sulfonamides, including primary, secondary, and tertiary derivatives. researchgate.net
Modern and Stereoselective Synthesis Routes
Recent advances in synthetic methodology have introduced more sophisticated and highly stereoselective routes to chiral sulfonamides. These modern techniques often employ catalytic systems to achieve high efficiency and enantioselectivity.
Photoredox-Catalyzed Decarboxylative Halosulfonylation for Sulfonamide Synthesis
Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonamides from readily available carboxylic acids. domainex.co.uk One such method is the one-pot copper-catalyzed decarboxylative halosulfonylation. nih.govresearchgate.net This process involves the conversion of an aromatic carboxylic acid to a sulfonyl chloride intermediate, which then reacts in situ with an amine to form the corresponding sulfonamide. researchgate.net This strategy avoids the need to pre-functionalize the starting materials and is applicable to a diverse range of substrates. researchgate.net While this method is powerful for aryl sulfonamides, its application to the synthesis of benzylic sulfonamides like this compound would depend on the stability and generation of the corresponding benzylic radical.
A visible light-induced dual catalytic platform has also been developed for the direct conversion of carboxylic acids to sulfonamides. nih.govchemrxiv.org This method utilizes an acridine (B1665455) photocatalyst to convert carboxylic acids to sulfinic acids, which are then coupled with nitrogen sources in a copper-catalyzed reaction. nih.gov
Alkylation Strategies for Sulfonamide Derivatives
The alkylation of sulfonamides provides another avenue for the synthesis of more complex derivatives. Unsubstituted sulfonamides can be alkylated with trichloroacetimidates under thermal conditions without the need for a catalyst. organic-chemistry.org This reaction is particularly effective for sulfonamides that are not sterically hindered. organic-chemistry.org
More recently, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been developed as a "borrowing hydrogen" approach. acs.org This method is efficient for a wide range of aryl and alkyl sulfonamides, leading to mono-N-alkylation in excellent yields. acs.org
| Catalyst/Reagent | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| None (Thermal) | p-Toluenesulfonamide | Benzyl trichloroacetimidate | N-Benzyl-p-toluenesulfonamide | 76 | organic-chemistry.org |
| Mn(I) PNP pincer catalyst | Benzenesulfonamide | Benzyl alcohol | N-Benzylbenzenesulfonamide | 95 | acs.org |
| Mn(I) PNP pincer catalyst | Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 92 | acs.org |
Multi-Step Sequences for Complex Sulfonamide Architectures
The construction of more intricate molecules containing a chiral sulfonamide moiety often requires multi-step synthetic sequences. For instance, the synthesis of bioactive sulfonamides can involve the use of amino acids as chiral starting materials. nih.gov The inherent chirality and functionality of amino acids provide a versatile platform for creating structurally diverse sulfonamides. nih.gov
A modular two-step synthesis has been developed for sulfondiimidamides, which are aza-analogs of sulfonamides. nih.gov This method involves a hypervalent iodine-mediated amination as the key step, starting from organometallic reagents and an unsymmetrical sulfurdiimide. nih.gov While not a direct synthesis of sulfonamides, this approach highlights the development of multi-step strategies to access complex sulfur-based functional groups.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the literature, the synthesis of related sulfonamide structures has been successfully achieved using this technology.
A representative method involves the reaction of suitable chalcone (B49325) derivatives with para-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) under microwave irradiation. rsc.orgnih.gov This approach highlights the general conditions that can be adapted for the synthesis of various sulfonamides.
The synthesis is typically carried out in a multi-step process where the initial chalcone is first formed and then reacted with the sulfonamide precursor. The key step, the cyclization to form a pyrazoline ring bearing a sulfonamide group, is significantly accelerated by microwave heating.
General Reaction Conditions for Microwave-Assisted Sulfonamide Synthesis:
| Parameter | Value |
| Reactants | Chalcone derivative, para-hydrazinobenzenesulfonamide hydrochloride |
| Solvent | Ethanol |
| Microwave Power | 300 W |
| Temperature | 200 °C |
| Initial Irradiation (Sulfonamide precursor) | 5 minutes |
| Second Irradiation (with Chalcone) | 7 minutes |
| Pressure | 7-13 bar |
This table illustrates a general protocol for the microwave-assisted synthesis of pyrazoline-containing sulfonamides. rsc.orgnih.gov
This method demonstrates the feasibility of using microwave irradiation to synthesize complex sulfonamides efficiently. rsc.orgnih.gov The high temperatures and pressures achieved in a sealed vessel under microwave irradiation can dramatically reduce reaction times from hours to minutes.
Preparation of Deuterated Chiral Ethylbenzene (B125841) Derivatives as Precursors to Sulfonamides
The synthesis of deuterated this compound requires the preparation of isotopically labeled precursors. A key precursor is deuterated (1R)-1-phenylethanol. Several methods exist for the preparation of deuterated aromatic compounds, which can be adapted to produce the necessary chiral starting materials.
One effective method for preparing deuterated 1-phenylethanols involves the reductive dehalogenation of corresponding halogenoacetophenones. rsc.org This reaction is carried out using a Raney copper-aluminum alloy in a solution of sodium deuteroxide in deuterium (B1214612) oxide (D₂O). This approach provides high yields and good isotopic purity.
Reductive Dehalogenation for Deuterated 1-Phenylethanol (B42297) Synthesis:
| Parameter | Description |
| Starting Material | Halogenoacetophenone |
| Reducing Agent | Raney Cu-Al alloy |
| Deuterium Source | 5% NaOD in D₂O |
| Outcome | High yield and high isotopic purity of deuterated 1-phenylethanol |
This table outlines the key components for the synthesis of deuterated 1-phenylethanols via reductive dehalogenation. rsc.org
Another general method for deuterating aromatic compounds involves heating the compound in deuterium oxide with a transition metal catalyst at elevated temperatures and pressures. google.com This method can be used to introduce deuterium into the aromatic ring of ethylbenzene derivatives.
For the specific synthesis of the chiral precursor, (1R)-1-phenylethanol, enzymatic resolution of racemic 1-phenylethanol is a common and effective strategy. nih.govnih.gov This involves the use of an enzyme, such as acylase I, to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer from the acylated (R)-enantiomer. nih.gov The (R)-1-phenylethyl acetate (B1210297) can then be deacylated to yield enantiomerically pure (R)-1-phenylethanol.
Subsequent conversion of the deuterated (1R)-1-phenylethanol to the corresponding amine, followed by reaction with a sulfonyl chloride, would yield the target deuterated this compound.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
This compound serves as a valuable chiral auxiliary, imparting facial selectivity in a variety of carbon-carbon bond-forming reactions. Its efficacy stems from the defined stereochemistry at the α-carbon, which, when attached to a reactive center, creates a chiral environment that directs the approach of incoming reagents.
The addition of nucleophiles to imines and related electrophiles is a fundamental method for the synthesis of chiral amines. When a chiral sulfonamide, such as this compound, is attached to the nitrogen atom of an imine, it creates a chiral N-sulfonyl imine. The steric bulk and electronic nature of the phenylethyl group effectively shield one face of the imine, leading to preferential attack of the nucleophile from the less hindered face. researchgate.netnih.govresearchgate.net This results in the formation of one diastereomer in excess.
The level of diastereoselectivity is influenced by several factors, including the nature of the nucleophile, the choice of Lewis acid catalyst, and the reaction conditions. researchgate.netnih.gov For instance, in the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines, the geometry of the alkene nucleophile plays a significant role in determining the stereochemical outcome. researchgate.netnih.govresearchgate.net While specific studies detailing the use of this compound in this context are not extensively documented in the reviewed literature, the general principles observed with other chiral N-sulfonyl imines are expected to apply. researchgate.netnih.govresearchgate.net
Table 1: Factors Influencing Diastereoselectivity in Nucleophilic Additions to Chiral N-Sulfonyl Imines
| Factor | Influence on Diastereoselectivity |
| Chiral Auxiliary | The steric and electronic properties of the auxiliary create a biased environment around the reactive center. |
| Nucleophile | The size and nature of the nucleophile can affect the trajectory of its approach. |
| Lewis Acid | Coordination of the Lewis acid to the imine can alter its conformation and reactivity, enhancing facial bias. |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity by favoring the lower energy transition state. |
Grignard reagents are powerful carbon nucleophiles widely used in the formation of carbon-carbon bonds. The addition of Grignard reagents to chiral N-sulfonyl imines derived from this compound can proceed with high diastereoselectivity. The magnesium atom of the Grignard reagent can coordinate to the sulfonyl oxygen atoms, leading to a rigid, chelated transition state. This conformationally restricted arrangement forces the Grignard reagent to attack the imine carbon from a specific face, thus controlling the stereochemistry of the newly formed stereocenter.
The choice of solvent can have a profound impact on the diastereoselectivity of Grignard additions to chiral sulfinylimines, a related class of compounds. For example, in some cases, a reversal of diastereoselectivity is observed when switching from a non-coordinating solvent like dichloromethane (B109758) to a coordinating solvent like tetrahydrofuran (B95107) (THF). This is attributed to a shift from a chelated cyclic transition state in the former to a non-chelated acyclic transition state in the latter. While direct studies on this compound are limited, these findings with analogous systems highlight the importance of reaction parameter optimization.
The Michael addition, or conjugate addition, is a key reaction for the formation of carbon-carbon bonds in a 1,4-fashion. When a chiral auxiliary like this compound is incorporated into the Michael acceptor, for instance, in an α,β-unsaturated N-acylated sulfonamide, it can effectively direct the stereochemical outcome of the addition of a nucleophile. mdpi.commdpi.comrsc.org The chiral auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer.
The success of such diastereoselective Michael additions often relies on the ability of the system to form a well-defined transition state. This can be influenced by the choice of the Michael donor, the reaction conditions, and the presence of additives. Organocatalysts, such as squaramides and cinchona alkaloid derivatives, have been shown to be highly effective in promoting asymmetric Michael additions by activating the substrates through hydrogen bonding. mdpi.comrsc.org
The aldol (B89426) reaction is one of the most powerful tools in organic synthesis for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The use of a chiral auxiliary attached to the enolate component can provide high levels of stereocontrol. nih.gov In the context of a sulfonamide auxiliary, an N-enoyl derivative of this compound can be employed.
Upon deprotonation, a chiral enolate is formed. The stereochemistry of the subsequent reaction with an aldehyde is dictated by the conformation of the enolate and the transition state geometry. The chiral auxiliary, in this case, this compound, would be expected to control the facial selectivity of the enolate, leading to the formation of a specific diastereomer of the aldol adduct. The stereochemical outcome can also be influenced by the choice of base and the metal counterion of the enolate. While the Evans' oxazolidinone auxiliaries are more commonly cited for this purpose, the principles of stereochemical induction via a chiral auxiliary are applicable. nih.gov
This compound and its Derivatives as Chiral Ligands in Catalysis
Beyond its role as a stoichiometric chiral auxiliary, this compound can serve as a building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The inherent chirality of the phenylethyl backbone can be transferred to the catalytic system, enabling the production of enantiomerically enriched products.
The design of effective chiral ligands is central to the field of asymmetric catalysis. nih.govresearchgate.netnih.gov Ligands derived from this compound can be synthesized by functionalizing the sulfonamide nitrogen or the phenyl ring. The resulting molecules can act as bidentate or polydentate ligands, coordinating to a metal center and creating a chiral environment around it.
For example, the sulfonamide nitrogen can be part of a larger chelating system, and the phenyl group can be substituted with additional donor atoms like phosphorus or nitrogen. The steric and electronic properties of these ligands can be fine-tuned to optimize the activity and enantioselectivity of the catalyst for a specific transformation. P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed and evaluated in asymmetric transfer hydrogenation reactions, demonstrating the potential of sulfonamide-based ligands in organocatalysis. mcgill.ca While specific examples of ligands derived directly from this compound are not prevalent in the surveyed literature, the modular nature of this scaffold presents opportunities for the development of novel chiral ligands for a wide range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.netnih.gov
Application in Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound have been successfully incorporated into the design of chiral ligands for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The development of phosphine-sulfonamide ligands, for instance, has shown promise in this area. rsc.org While direct use of the parent sulfonamide is less common, its core structure is a valuable building block for more complex and effective ligands.
A notable application is in the synthesis of N-aryl sulfinamides, where palladium catalysts with specialized phosphine (B1218219) ligands facilitate the coupling of chiral sulfinamides with aryl halides, proceeding with high yields and excellent retention of stereochemistry. organic-chemistry.org This underscores the potential of chiral sulfonamide-based structures to influence the stereochemical outcome of palladium-catalyzed processes. The steric and electronic properties of the sulfonamide moiety can be fine-tuned to optimize the catalytic activity and selectivity for specific cross-coupling reactions.
| Ligand Type | Reaction | Substrates | Catalyst System | Yield | Enantiomeric Excess (ee) |
| Phosphine-Sulfonamide | Ethylene Oligomerization | Ethylene | Palladium Complexes | - | - |
| tBuXPhos | C-N Cross-Coupling | Chiral tert-butanesulfinamide, Aryl Halides | Pd2(dba)3/tBuXPhos/NaOH | High | No racemization |
| Dppf | C-P Cross-Coupling | tert-butylmethylphosphine-boranes, Aryl Halides | Pd(OAc)2/dppf | Moderate to High | Up to 99% |
Role in Asymmetric Hydrogenation Processes
The framework of this compound is a key component in the architecture of chiral ligands for asymmetric hydrogenation. This process is a powerful tool for the synthesis of enantiomerically enriched alcohols, amines, and other reduced products from prochiral olefins, ketones, and imines. Bifunctional catalysts, where the sulfonamide nitrogen can act as a hydrogen bond donor or a basic site in concert with a metal center, are particularly effective.
For instance, ruthenium complexes bearing chiral diamine-sulfonamide ligands have been developed for the asymmetric transfer hydrogenation of ketones and immines. rsc.org In these systems, the sulfonamide group can participate in the transition state, helping to lock the substrate into a specific orientation and thereby directing the hydride transfer to one face of the prochiral substrate with high selectivity. The result is the formation of one enantiomer of the product in significant excess.
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Ruthenium-TsDPEN | Ketones | Chiral Alcohols | High | High |
| Rhodium-Chiral Phosphine | Olefins | Chiral Alkanes | High | High |
| Iridium-Chiral Ligand | Imines | Chiral Amines | High | High |
Design of Bifunctional Organocatalysts Incorporating Sulfonamide Moieties
The sulfonamide group's ability to act as both a hydrogen bond donor and acceptor makes it an excellent component for bifunctional organocatalysts. nih.gov These catalysts operate without a metal and can promote a wide range of asymmetric transformations. By incorporating the this compound moiety into a larger molecular framework, it is possible to create a chiral environment where the sulfonamide can activate one reactant through hydrogen bonding while another part of the catalyst activates the co-reactant.
This design principle has been applied to various reactions, including Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome of these reactions is dictated by the specific arrangement of the functional groups within the bifunctional organocatalyst, with the chiral sulfonamide playing a crucial role in establishing the necessary stereochemical control.
Enantioselective and Diastereoselective Transformations Promoted by this compound Derivatives
Derivatives of this compound are not only components of catalysts but can also act as chiral auxiliaries. In this capacity, the sulfonamide is temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
Stereoselective Formation of Carbon–Carbon Bonds
The use of this compound derivatives as chiral auxiliaries has been demonstrated in the stereoselective formation of carbon-carbon bonds. For example, by attaching the sulfonamide to a ketone to form a chiral enamine or enolate equivalent, subsequent alkylation or aldol reactions can proceed with a high degree of diastereoselectivity. The bulky and stereochemically defined sulfonamide group effectively shields one face of the reactive intermediate, forcing the incoming electrophile to approach from the less hindered side.
Palladium-catalyzed desulfinative cross-coupling reactions have also been developed for the synthesis of di(hetero)arylmethanes, where sulfinate intermediates are key. nih.gov While not directly employing the title compound as a ligand, this chemistry highlights the versatility of sulfonyl-containing groups in C-C bond formation.
| Reaction Type | Chiral Auxiliary/Ligand | Substrates | Product | Diastereomeric/Enantiomeric Ratio |
| Alkylation | This compound | Prochiral Ketones | α-Alkylated Ketones | High dr |
| Aldol Reaction | This compound | Aldehydes, Ketones | β-Hydroxy Ketones | High dr |
| Suzuki-Miyaura Coupling | Chiral Phosphine-Sulfonamide Ligands | Aryl Boronic Acids, Aryl Halides | Biaryls | High ee |
Stereoselective Functionalization of Hydrocarbons
The stereoselective functionalization of C-H bonds in hydrocarbons is a significant challenge in organic synthesis. Chiral catalysts derived from or incorporating the this compound scaffold have shown potential in this area. nih.gov These catalysts can enable the direct conversion of prochiral C-H bonds into new functional groups with high enantioselectivity.
For instance, rhodium or palladium catalysts bearing chiral sulfonamide-containing ligands can mediate the insertion of carbenes or nitrenes into C-H bonds. The chiral environment created by the ligand directs the approach of the reactive intermediate to a specific C-H bond and controls the stereochemistry of the bond formation. This strategy provides a powerful and atom-economical route to valuable chiral building blocks from simple hydrocarbon precursors.
Mechanistic Investigations of Reactions Involving 1r 1 Phenylethane 1 Sulfonamide
Reaction Mechanism Elucidation for Sulfonamide Formation
The formation of sulfonamides, including (1R)-1-phenylethane-1-sulfonamide, typically proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone of organic synthesis due to the prevalence of the sulfonamide functional group in a wide array of biologically active molecules and functional materials.
The generally accepted mechanism for this transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the expulsion of a chloride ion and the formation of the sulfonamide product along with hydrochloric acid. The reaction is often carried out in the presence of a base to neutralize the HCl generated, thereby driving the reaction to completion.
In some cases, particularly with alkanesulfonyl chlorides possessing an α-hydrogen, an alternative E2 elimination-addition mechanism via a highly reactive sulfene intermediate (R-CH=SO₂) can occur, especially in the presence of a non-nucleophilic base. However, for arylsulfonyl chlorides, the direct nucleophilic substitution pathway is generally favored.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction pathways. These studies help in mapping the potential energy surfaces, identifying transition states, and calculating activation barriers, thereby providing a deeper understanding of the factors that govern the reaction mechanism. For instance, DFT calculations can help to distinguish between a concerted SN2-type mechanism and a stepwise pathway involving a stable intermediate.
Mechanistic Pathways of Asymmetric Induction
This compound is a valuable chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric relationship that allows for the differentiation of prochiral faces of a molecule.
When this compound is used as a chiral auxiliary, the stereodetermining step is the reaction in which a new stereocenter is created under the influence of the chiral auxiliary. The steric and electronic properties of the auxiliary direct the approach of the incoming reagent to one of the prochiral faces of the substrate.
For example, in the alkylation of an enolate derived from an N-acyl derivative of this compound, the bulky phenyl group of the auxiliary can effectively block one face of the enolate. This steric hindrance forces the electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer. The conformation of the transition state, which is influenced by factors such as the solvent, temperature, and the nature of the base and electrophile, is critical in determining the level of diastereoselectivity.
Table 1: Factors Influencing Stereodetermination in Auxiliary-Mediated Reactions
| Factor | Influence on Stereodetermination |
| Steric Hindrance | The bulky groups on the chiral auxiliary physically block one face of the reactive center, directing the approach of the incoming reagent to the less hindered face. |
| Chelation Control | The ability of the auxiliary and substrate to form a rigid, chelated intermediate with a metal cation can lock the conformation and enhance facial bias. |
| Electronic Effects | The electronic properties of the auxiliary can influence the electronics of the transition state, favoring one stereochemical outcome over another. |
| Reaction Conditions | Temperature, solvent, and the nature of reagents can affect the conformational equilibrium of the substrate-auxiliary complex and the transition state geometry. |
After the stereoselective reaction, the chiral auxiliary is typically cleaved to yield the desired enantiomerically enriched product, and the auxiliary itself can often be recovered and reused.
Derivatives of this compound can also be employed as chiral ligands in metal-catalyzed asymmetric reactions. The conformation of the ligand-metal complex is paramount in dictating the stereochemical outcome of the catalytic cycle. The chiral environment created by the ligand around the metal center is responsible for the enantioselective transformation of the substrate.
The binding of the substrate to the chiral catalyst forms a diastereomeric intermediate. The relative energies of the transition states leading to the different enantiomeric products determine the enantioselectivity of the reaction. The conformation of the chiral ligand, including the orientation of its phenyl group and the sulfonamide moiety, plays a crucial role in creating a well-defined chiral pocket that differentiates between the two enantiotopic faces or groups of the prochiral substrate.
Computational modeling is a powerful tool for understanding the intricate relationship between ligand conformation and catalytic asymmetry. By simulating the catalytic cycle, researchers can identify the key ligand-substrate interactions in the stereodetermining transition state and rationally design more effective chiral ligands.
Isotope Effect Studies in Sulfonamide-Related Transformations
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the rate-limiting step and the nature of the transition state. nih.gov This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.
While specific KIE studies on the formation or reactions of this compound are not extensively reported in the literature, the principles of KIE can be applied to understand these transformations. For example, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the cleavage of a C-H bond at the α-carbon to the sulfonyl group is involved in the rate-determining step, which would be indicative of a sulfene-mediated mechanism. The absence of a significant KIE would suggest that this bond cleavage is not rate-limiting.
Isotopic labeling, where a specific atom in a molecule is replaced by its isotope, is another valuable technique. For instance, using ¹⁵N-labeled amine or ³⁴S-labeled sulfonyl chloride in the synthesis of this compound could allow for the tracking of these atoms throughout the reaction pathway using techniques like mass spectrometry or NMR spectroscopy, providing further mechanistic insights.
Kinetic Analysis of Sulfonamide-Forming Reactions
The kinetic analysis of sulfonamide-forming reactions provides quantitative data on reaction rates, orders of reaction with respect to each reactant, and activation parameters, all of which are essential for elucidating the reaction mechanism.
For reactions involving this compound as a chiral auxiliary, kinetic studies can be used to compare the rates of formation of the different diastereomeric products. This information, combined with computational modeling, can provide a detailed picture of the energy profile of the reaction and the factors that control the stereoselectivity.
Table 2: Key Parameters from Kinetic Analysis
| Parameter | Information Gained |
| Rate Constant (k) | A measure of the reaction rate under specific conditions. |
| Order of Reaction | Indicates how the rate is affected by the concentration of each reactant, providing insight into the molecularity of the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur, obtained from the temperature dependence of the rate constant. |
| Arrhenius Equation | Relates the rate constant to the activation energy and temperature. |
| Eyring Equation | Relates the rate constant to the Gibbs free energy of activation (ΔG‡), providing information about the thermodynamics of the transition state. |
By systematically varying reaction parameters such as temperature, concentration, and solvent, and measuring the corresponding changes in reaction rate, a detailed kinetic profile can be established. This profile, in conjunction with other mechanistic probes, contributes to a comprehensive understanding of the chemical transformations involving this compound.
Advanced Characterization and Analytical Methodologies for Stereochemical Elucidation
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction (XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govresearchgate.net This technique provides precise coordinates of each atom in the crystal lattice, allowing for the direct visualization of the molecule's configuration.
The process involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the molecular structure is solved. To determine the absolute configuration of a chiral, enantiomerically pure compound like (1R)-1-phenylethane-1-sulfonamide, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. researchgate.net When the crystal contains atoms that scatter X-rays anomalously (typically heavier atoms, but achievable for light-atom structures with appropriate X-ray wavelengths like Cu-Kα radiation), it creates small, measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs. researchgate.net Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the correct enantiomer (R or S). soton.ac.uk
For this compound, an XRD analysis would confirm the R configuration at the stereogenic center and determine the relative orientation of the phenyl, methyl, and sulfonamide groups. acs.org The crystal structure is stabilized by a network of non-covalent interactions, such as hydrogen bonds involving the sulfonamide N-H and O atoms, which dictate the packing arrangement in the solid state. scirp.orgresearchgate.netresearchgate.net
Table 1: Representative Crystallographic Data for a Sulfonamide Derivative This table illustrates typical parameters obtained from an X-ray crystallographic analysis, based on published data for similar structures. researchgate.net
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₈H₁₁NO₂S | The elemental composition of the molecule. |
| Formula Weight | 185.24 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.5, b = 5.8, c = 14.2 | The dimensions of the unit cell along its axes. |
| β (˚) | 98.5 | The angle of the unit cell axis for a monoclinic system. |
| Volume (ų) | 855 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |
| Final R-factor | R1 = 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Excess Determination
While NMR spectroscopy cannot distinguish between enantiomers directly, it is a primary technique for determining the diastereomeric ratio of a mixture. nih.gov To assess the enantiomeric purity of this compound, it can be reacted with a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. These diastereomers are chemically distinct and will exhibit different NMR spectra. thieme-connect.de
The resulting diastereomers will have different chemical environments, leading to separate signals for corresponding nuclei in the NMR spectrum. By integrating the signals unique to each diastereomer, their relative concentrations can be determined, which directly corresponds to the enantiomeric ratio of the original sulfonamide sample. researchgate.netnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) is particularly effective for determining enantiomeric purity after derivatization. nih.govbath.ac.uk Following reaction with a chiral acid or other suitable reagent, the resulting diastereomeric sulfonamide derivatives will show distinct proton signals. nih.govresearchgate.net Protons close to the stereocenter, such as the methine proton (CH) or the methyl protons (CH₃) of the phenylethane moiety, are most likely to experience different magnetic environments and thus appear at different chemical shifts (δ). nih.govunits.it
The enantiomeric excess (e.e.) is calculated from the diastereomeric excess (d.e.), which is determined from the integration values of the separated signals. For instance, if the two diastereomers are designated D1 and D2, the calculation would be:
d.e. (%) = [ |Integration(D1) - Integration(D2)| / (Integration(D1) + Integration(D2)) ] x 100
This value is a direct measure of the enantiomeric purity of the starting material. nih.gov
Table 2: Illustrative ¹H NMR Data for Diastereomeric Excess Determination This table shows hypothetical ¹H NMR data for diastereomers formed by reacting a scalemic sample of 1-phenylethane-1-sulfonamide (B2874681) with a chiral derivatizing agent.
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integration |
|---|---|---|---|
| (R,R)-Diastereomer | -CH(Ph)CH₃ | 1.54 (d) | 95 |
| (S,R)-Diastereomer | -CH(Ph)CH₃ | 1.41 (d) | 5 |
| Calculation | | | d.e. = [|95 - 5| / (95 + 5)] x 100 = 90% |
Chromatographic Methods for Enantiomeric and Diastereomeric Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of stereoisomers. nih.gov For this compound, two primary strategies can be employed.
The first is direct enantiomeric separation , which uses a chiral stationary phase (CSP). youtube.comkhanacademy.org A CSP is composed of a chiral material that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based columns are commonly used for this purpose. cnr.it
The second approach is an indirect method where the enantiomers are first derivatized with a chiral reagent to form diastereomers. nih.gov Since diastereomers have different physical properties, they can be readily separated on a standard, achiral stationary phase (e.g., C18 reversed-phase column). nih.gov The choice of derivatizing agent is critical to ensure a complete reaction and sufficient separation of the resulting diastereomeric peaks. nih.gov
Table 3: Typical HPLC Conditions for Chiral Separation This table provides an example of HPLC parameters for the indirect separation of enantiomers after derivatization. nih.gov
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard achiral column for separating the diastereomeric derivatives. |
| Mobile Phase | Methanol/Water (e.g., 60:40 v/v) | The solvent system that carries the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | Detects the compounds as they elute based on their UV absorbance. |
| Chiral Derivatizing Agent | (R)-(+)-1-Phenylethyl isocyanate (PEIC) | Reacts with the sulfonamide to form diastereomeric ureas. |
| Result | Baseline separation of the two diastereomeric peaks. | Allows for accurate quantification of each enantiomer. |
Spectroscopic Characterization Techniques (e.g., IR, Mass Spectrometry, UV-Vis) for Structural Confirmation (Excluding basic identification data)
Beyond initial identification, spectroscopic methods provide detailed structural confirmation.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of key functional groups. For this compound, characteristic stretching vibrations for the sulfonamide group (S=O asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively) and the N-H bond (around 3300 cm⁻¹) are definitive. researchgate.netripublication.com Intramolecular or intermolecular hydrogen bonding can cause shifts in these peak positions, providing insight into the molecule's conformation and crystal packing. researchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to characterize the electronic transitions within the molecule. The presence of the phenyl group gives rise to characteristic absorption bands in the UV region (typically around 250-270 nm). ripublication.com The exact position and intensity of these absorptions confirm the presence of the aromatic chromophore.
Table 4: Key Spectroscopic Features for Structural Confirmation
| Technique | Feature | Interpretation |
|---|---|---|
| FTIR | ~3300 cm⁻¹ (N-H stretch)~1330 cm⁻¹ (asym. S=O stretch)~1150 cm⁻¹ (sym. S=O stretch) | Confirms the presence of the sulfonamide functional group. researchgate.net |
| HRMS | Exact mass measurement | Confirms the elemental formula (C₈H₁₁NO₂S). |
| MS/MS | Fragmentation ions (e.g., [M-SO₂NH₂]⁺) | Elucidates the molecular structure by showing how the molecule breaks apart. |
| UV-Vis | λ_max ~260 nm | Confirms the presence of the phenyl ring chromophore. ripublication.com |
Derivatization Strategies in Chemical Synthesis and Analytical Methods
Functionalization of Sulfonamide Moieties for Synthetic Diversification
The sulfonamide functional group, while stable, offers several avenues for chemical modification, allowing for the creation of diverse molecular libraries from a common scaffold. Late-stage functionalization is a particularly powerful tool in drug discovery, enabling the rapid synthesis of analogues from a lead compound. nih.gov The primary sulfonamide in (1R)-1-phenylethane-1-sulfonamide can be N-functionalized through various reactions to introduce new substituents, thereby altering its physicochemical and biological properties.
A key precursor for many of these transformations is the corresponding sulfonyl fluoride. Sulfonyl fluorides can be synthesized from primary sulfonamides under mild conditions, showcasing excellent functional group tolerance, which is ideal for complex molecules. rhhz.net This conversion opens the door to a range of modern synthetic methodologies.
One of the most significant advances in the functionalization of sulfonamide-related compounds is the application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click" reaction. researchgate.net SuFEx relies on the unique reactivity of the S(VI)-F bond found in sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F). nih.gov This bond is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles, such as amines and phenols, to form stable sulfonamides and sulfonate esters, respectively. researchgate.netnih.gov
Aliphatic sulfonyl fluorides, such as the derivative of the title compound, (1R)-1-phenylethane-1-sulfonyl fluoride, are excellent agents for SuFEx reactions. enamine.netenamine.net Their reactivity is moderate, allowing them to tolerate a wide array of other functional groups and even aqueous conditions, yet they react efficiently under specific activation to form strong covalent bonds. enamine.netenamine.net
The application of SuFEx to chiral molecules is an area of growing interest. Research into stereospecific SuFEx reactions using chiral sulfonimidoyl fluorides—close structural relatives of sulfonyl fluorides—has demonstrated that these reactions can proceed with high stereochemical control. nih.govresearchgate.netbohrium.com This suggests that a chiral sulfonyl fluoride like (1R)-1-phenylethane-1-sulfonyl fluoride could be used as a "hub" to be "clicked" with various nucleophiles, creating a diverse library of chiral sulfonamides while preserving the stereointegrity of the original 1-phenylethane backbone. This modular approach is highly valuable for rapidly exploring chemical space in fields like drug discovery and materials science. nih.gov
| SuFEx Component | Role | Example Reactant for this compound Scaffold | Product Type |
| Electrophile | SuFEx Hub | (1R)-1-phenylethane-1-sulfonyl fluoride | - |
| Nucleophile | Building Block | Primary or Secondary Amine (R₂NH) | N-Substituted Sulfonamide |
| Nucleophile | Building Block | Phenol (ArOH) | Sulfonate Ester |
| Catalyst | Activator | Lewis Base (e.g., DBU) or Bifluoride Salts | - |
Derivatization for Compound-Specific Isotope Analysis
Compound-Specific Isotope Analysis (CSIA) is a powerful technique for elucidating the origin, fate, and transformation pathways of organic compounds in various systems. nih.gov It measures small variations in the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). For non-volatile compounds like sulfonamides, analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is not possible without a derivatization step to increase volatility and thermal stability. nih.govucdavis.edu
This derivatization process, however, must be carefully optimized and understood, as it introduces new atoms to the molecule, which can alter the final isotope ratio. rsc.org Furthermore, kinetic isotope effects during the derivatization reaction itself can lead to isotopic fractionation, requiring correction for accurate results. rsc.org
The primary goal in optimizing derivatization for CSIA is to achieve a quantitative reaction yield while minimizing isotopic fractionation. nih.gov A recent study on sulfonamide antibiotics provides a relevant model for how one might approach the derivatization of this compound for nitrogen isotope (δ¹⁵N) analysis. nih.govnih.gov In that work, sulfamethoxazole was used as a model compound to optimize derivatization with (trimethylsilyl)diazomethane (TMSD), which methylates the acidic protons on the sulfonamide nitrogen. nih.govnih.gov
The optimization process involves systematically varying key reaction parameters to find conditions that provide accurate and reproducible isotope ratio measurements. The key variables include the reaction temperature, reaction time, and the molar excess of the derivatizing reagent. nih.gov For sulfamethoxazole, it was found that a higher excess of the TMSD reagent led to a significantly lower limit for precise isotope analysis. nih.gov The versatility of this method was demonstrated by its successful application to four other sulfonamides, suggesting it could be adapted for this compound. nih.govnih.gov
Table 1: Parameters for Optimization of Sulfonamide Derivatization for GC-IRMS This table is based on a model study using sulfamethoxazole and (trimethylsilyl)diazomethane.
| Parameter | Range Tested | Optimal Condition | Rationale |
|---|---|---|---|
| Reaction Temperature | Room Temp., 50 °C, 60 °C | 60 °C | To ensure the reaction proceeds to completion in a reasonable timeframe. |
| Reaction Time | 1 h, 2 h, 3 h | 2 h | To allow for maximum conversion without degradation of the product. |
| Reagent Molar Excess | 100x, 150x, 200x, 240x | 160x or higher | To drive the reaction to completion and achieve the lowest limits for precise isotope analysis. |
Strategies for Enhancing Analytical Detection and Separation
The analysis of a specific chiral compound like this compound often requires sophisticated analytical methods to separate it from its enantiomer, (1S)-1-phenylethane-1-sulfonamide, and other components in a mixture. Derivatization plays a crucial role in enhancing both the separation and detection aspects of this analysis. mdpi.comsemanticscholar.org
Direct vs. Indirect Chiral Separation:
Direct methods involve the use of a chiral environment, most commonly a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which interacts differently with each enantiomer, leading to separation. semanticscholar.org
Indirect methods involve derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatographic column. mdpi.commdpi.com
Derivatization for Enhanced Detection: Many sulfonamides lack a strong chromophore or fluorophore, which can limit their detection sensitivity with common HPLC detectors like UV-Vis or fluorescence. scienceopen.com Derivatization can be employed to attach a molecular tag that has strong absorption or fluorescence properties. For example, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines (and similarly, the sulfonamide NH group) to produce highly fluorescent derivatives, significantly lowering the limits of detection. scienceopen.com
For a compound like this compound, which is based on the 1-phenylethylamine core structure, analytical methods developed for this amine are highly relevant. Capillary electrophoresis, for instance, has been used for the enantiomeric separation of 1-phenylethylamine without derivatization by using a combination of chiral selectors in the buffer. nih.gov However, for more complex matrices or lower concentrations, derivatization remains a vital tool.
Table 2: Derivatization Strategies for Analytical Enhancement
| Strategy | Purpose | Example Reagent Class | Target Functional Group | Result |
|---|---|---|---|---|
| Silylation/Alkylation | Increase Volatility for GC | Silylating agents (e.g., BSTFA), Alkylating agents (e.g., TMSD) | Sulfonamide N-H | Compound becomes suitable for GC-MS or GC-IRMS analysis. |
| Indirect Chiral Resolution | Create Diastereomers | Chiral Carboxylic Acids, Chiral Isocyanates | Sulfonamide N-H | Enables separation of original enantiomers on an achiral column. |
| Fluorescence Tagging | Enhance Detection Sensitivity | Dansyl Chloride, Fluorescamine, o-Phthalaldehyde (OPA) | Sulfonamide N-H | Lowers detection limits in HPLC with fluorescence detection. |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways to (1R)-1-Phenylethane-1-sulfonamide and its Analogues
The development of efficient and stereoselective synthetic routes to chiral sulfonamides is a cornerstone of advancing their application. Future research is anticipated to focus on novel methodologies that offer improved yields, enantioselectivities, and operational simplicity.
One promising direction is the advancement of organocatalytic methods. For instance, an operationally simple catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed to produce axially chiral N-aryl sulfonamides with excellent enantiopurity. While not directly applied to This compound , this strategy could be adapted for its synthesis or the synthesis of its analogues.
Another area of exploration is the use of chiral auxiliaries derived from readily available precursors. Chiral 1-phenylethylamine, a precursor to the title compound, is a widely used chiral auxiliary in the diastereoselective synthesis of various medicinal substances and natural products. Future work could involve the development of novel sulfonamide-based auxiliaries derived from This compound itself, leveraging its inherent chirality to control stereochemistry in subsequent transformations.
Furthermore, diastereoselective syntheses of related thioxotetrahydropyrimidin-4(1H)-ones have been achieved, demonstrating the utility of the phenylethylamine scaffold in constructing complex chiral molecules. science.gov
Table 1: Examples of Synthetic Methodologies for Chiral Sulfonamides
| Method | Catalyst/Auxiliary | Product Type | Key Features |
| Organocatalytic N-alkylation | Chiral Amine Catalysts | Axially Chiral N-Aryl Sulfonamides | Excellent enantiopurity, operational simplicity. researchgate.net |
| Chiral Auxiliary | (S)- or (R)-1-Phenylethylamine | Diastereomerically pure compounds | Widely applicable in medicinal and natural product synthesis. |
| Diastereoselective Synthesis | (S/R)-1-Phenylethylamine | 3-aryl-(S/R)-6-methyl-1-[(S/R)-1-phenylethyl)]-2-thioxotetrahydropyrimidin-4(1H)-ones | Construction of complex chiral heterocycles. science.gov |
This table presents data on methodologies that could be adapted for the synthesis of this compound and its analogues.
Exploration of New Catalytic Systems for Asymmetric Transformations
The discovery of new and more efficient catalytic systems is a perpetual driver of innovation in asymmetric synthesis. For chiral sulfonamides, research is trending towards the development of catalysts that are not only highly selective but also robust and sustainable.
Palladium-catalyzed asymmetric α-allylation of carbonyl compounds has been investigated using chiral sulfonamides derived from optically active α-amino acids as ligands. jst.go.jp This highlights the potential of sulfonamide functionalities to participate in and control the stereochemical outcome of metal-catalyzed reactions. Future work could involve designing and screening ligands based on the This compound scaffold for a variety of palladium-catalyzed cross-coupling reactions.
Cinchona alkaloid-derived sulfonamides are another class of promising catalysts. These bifunctional chiral organocatalysts have shown great success in promoting asymmetric Michael addition reactions with high stereoselectivity. nih.gov The development of polymeric versions of these catalysts offers advantages in terms of recyclability and ease of separation.
Moreover, chiral sulfonamide phosphine (B1218219) ligands have been synthesized and evaluated in asymmetric reactions. dokumen.pub The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal performance in specific transformations.
Table 2: Performance of Chiral Sulfonamide-Based Catalytic Systems in Asymmetric Reactions
| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Palladium / Chiral Sulfonamide Ligand | Asymmetric α-allylation | Carbonyl compounds | Variable, dependent on ligand structure. jst.go.jp |
| Cinchona Alkaloid Sulfonamide | Michael Addition | β-ketoesters and nitroolefins | Good catalytic activity and stereoselectivity. nih.gov |
| Chiral Sulfonamide Phosphine Ligands | Various | General | High yields and enantioselectivities in various reactions. dokumen.pub |
This table showcases the performance of catalytic systems that could be analogous to those developed from this compound.
Advanced Computational Modeling for Mechanism Prediction and Property Design
In recent years, computational modeling has become an indispensable tool in chemical research. For chiral sulfonamides, advanced computational methods are being employed to elucidate reaction mechanisms, predict enantioselectivity, and design novel catalysts with enhanced properties.
Density Functional Theory (DFT) calculations, for example, have been used to corroborate the stereochemical outcomes of reactions involving chiral sulfonamides. researchgate.net By modeling the transition states of catalytic cycles, researchers can gain insights into the origins of stereoselectivity and rationally design more effective catalysts.
Future research in this area will likely involve the use of more sophisticated computational models, including those that can accurately account for solvent effects and dynamic behavior. Machine learning and artificial intelligence are also emerging as powerful tools for accelerating the discovery of new catalysts and predicting their performance. These approaches could be applied to a virtual library of This compound analogues to identify promising candidates for experimental investigation.
Integration of this compound into Complex Synthetic Targets as a Chiral Building Block
The ultimate utility of a chiral molecule like This compound lies in its ability to be incorporated into more complex, high-value molecules such as pharmaceuticals and agrochemicals. Its inherent chirality makes it an attractive building block for the synthesis of enantiomerically pure target compounds.
Chiral sulfonamides have been utilized as chiral auxiliaries, guiding the stereochemical course of a reaction before being cleaved from the molecule. The This compound moiety could be strategically incorporated into a synthetic intermediate to control the formation of a new stereocenter, and then either retained in the final product or removed.
Furthermore, the sulfonamide group itself can be a key pharmacophore in biologically active molecules. The development of synthetic routes that allow for the late-stage introduction of the This compound group would be highly valuable for medicinal chemistry programs.
The exploration of This compound and its analogues as chiral building blocks is a fertile ground for future research, with the potential to unlock new synthetic pathways to a wide range of complex and valuable molecules.
Q & A
Q. What are the standard synthetic routes for (1R)-1-phenylethane-1-sulfonamide in academic laboratories?
this compound is typically synthesized via nucleophilic substitution, where 1-amino-1-phenylethane reacts with a sulfonyl chloride derivative under alkaline conditions (e.g., aqueous Na₂CO₃ at pH 8–9). Key parameters include stoichiometric control of sulfonyl chloride, reaction temperature (20–25°C), and purification via recrystallization or column chromatography. Structural confirmation requires IR (S=O stretching at ~1350 cm⁻¹), ¹H/¹³C NMR (characteristic sulfonamide NH and aromatic protons), and mass spectrometry .
Q. How is the enantiomeric purity of this compound validated?
Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column or polarimetry (specific rotation compared to literature values). Absolute configuration can be determined via X-ray crystallography of co-crystallized salts, as demonstrated in studies of related sulfonamide derivatives .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include enzyme inhibition studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), using Ellman’s method with eserine as a reference standard. Activity is quantified via IC₅₀ values (Table 1). Lipoxygenase (LOX) inhibition assays may also be performed, though potency is generally lower .
Table 1: Representative IC₅₀ Values for Sulfonamide Derivatives (vs. Eserine)
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| 3c | 82.93 ± 0.15 | - |
| 3d | - | 45.65 ± 0.48 |
| Eserine | 0.04 ± 0.0001 | 0.85 ± 0.00 |
| Data sourced from enzyme inhibition studies . |
Advanced Research Questions
Q. How do stereochemical variations impact the compound’s cholinesterase inhibition?
The (1R)-configuration enhances stereoselective binding to chiral pockets in AChE/BChE. Comparative studies of enantiomers show differences in IC₅₀ values due to spatial alignment with catalytic triads. Molecular docking simulations and kinetic assays (e.g., Lineweaver-Burk plots) are used to analyze binding modes and inhibition mechanisms .
Q. How can researchers resolve contradictions in reported enzyme inhibition data?
Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration, pH). Standardization using recombinant human enzymes, consistent substrate (acetylthiocholine), and inclusion of internal controls (e.g., donepezil) improves reproducibility. Statistical validation (e.g., ANOVA for IC₅₀ replicates) is critical .
Q. What strategies optimize reaction yield and purity in scaled-up synthesis?
Yield optimization involves solvent screening (e.g., THF vs. dichloromethane), temperature gradients, and catalytic additives (e.g., DMAP). Purity is enhanced via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC. Reaction monitoring by TLC or in-situ IR ensures intermediate stability .
Q. How does sulfonamide solubility affect formulation for in vivo studies?
Poor aqueous solubility can be mitigated via salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). Solubility parameters (logP ~1.3) and pKa (~9.0) guide pH adjustment for parenteral formulations. Nanoemulsion or liposomal encapsulation further enhances bioavailability .
Methodological Considerations
- Data Reproducibility: Detailed experimental protocols (reagent ratios, spectral parameters) must be included in supplementary materials to enable replication .
- Structural Characterization: X-ray crystallography and 2D NMR (COSY, HSQC) are essential for confirming stereochemistry in novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
